N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and benzothiophene. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Benzothiophene, on the other hand, is a sulfur-containing heterocycle that is often found in pharmaceuticals and organic materials . The combination of these two moieties in a single molecule can potentially lead to compounds with unique and potent biological activities.
Preparation Methods
The synthesis of N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide typically involves the condensation of benzimidazole derivatives with benzothiophene carboxylic acid or its derivatives. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, followed by the reaction with benzothiophene-2-carboxylic acid under dehydrating conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in pathogens, leading to their death . In anticancer applications, the compound may interfere with cell division and induce apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to and inhibit key enzymes and proteins is a critical factor .
Comparison with Similar Compounds
N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities, but may differ in their potency and spectrum of activity.
Benzothiophene derivatives: These compounds share the benzothiophene moiety and are often used in pharmaceuticals and organic materials.
Thiazole derivatives: These compounds contain a sulfur atom in a five-membered ring, similar to benzothiophene, and are known for their antimicrobial and anticancer properties.
The unique combination of benzimidazole and benzothiophene in this compound gives it a distinct profile, potentially offering enhanced biological activities and broader applications compared to its individual components.
Properties
IUPAC Name |
N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-16(15-9-11-5-1-4-8-14(11)21-15)18-19-10-17-12-6-2-3-7-13(12)19/h1-10H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQXBNMJCPOTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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